molecular formula C7H4Cl2F3N B12510379 2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine

2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B12510379
M. Wt: 230.01 g/mol
InChI Key: UHRDONXHHAJWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine (CAS 1196153-15-7) is a versatile halogenated pyridine derivative supplied with a minimum purity of 98% . It is a solid with a molecular weight of 230.01 g/mol and a molecular formula of C 7 H 4 Cl 2 F 3 N . This compound is strictly for research use and is not intended for human use directly . As a member of the trifluoromethylpyridine (TFMP) family, this compound serves as a valuable synthetic intermediate. TFMP derivatives are crucial structural motifs found in numerous active agrochemical and pharmaceutical ingredients due to the unique physicochemical properties imparted by the strong electron-withdrawing trifluoromethyl group . The presence of two distinct chlorine atoms, one on the ring and another on the chloromethyl group, provides reactive sites for further chemical modifications, such as nucleophilic substitution, making it a useful building block for constructing more complex molecules for discovery research . Researchers are advised to handle this material with appropriate personal protective equipment and store it in a dry, sealed place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRDONXHHAJWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CCl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various

Biological Activity

2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

This compound is characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological potency. The chemical structure can be represented as follows:

  • Molecular Formula: C7H5Cl2F3N
  • CAS Number: 39890-95-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to significant pharmacological effects. Key activities include:

  • Antimicrobial Activity: Studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Some derivatives have shown potential in inhibiting inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.
  • Antiparasitic Activity: Research has highlighted the efficacy of certain pyridine derivatives against protozoan parasites, such as Leishmania species.

The mechanisms through which this compound exerts its effects include:

  • Interaction with Enzymatic Pathways:
    • Inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Cell Membrane Disruption:
    • The lipophilic nature of the trifluoromethyl group allows for integration into cellular membranes, potentially disrupting membrane integrity in pathogens.
  • Targeting Specific Receptors:
    • The compound may interact with specific receptors involved in immune responses or cellular signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy:
    • A study reported that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Anti-inflammatory Activity:
    • In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC50 value of approximately 0.05 µM, comparable to standard anti-inflammatory drugs like celecoxib.
  • Antiparasitic Effects:
    • The compound was tested against Leishmania donovani and showed promising results with an effective concentration (EC50) of 3.7 µM against the intracellular amastigote stage, indicating potential for further development as an antileishmanial agent.

Data Table

Activity TypeTarget Organism/PathwayMeasurement MethodResult
AntimicrobialStaphylococcus aureusMIC5 - 20 µg/mL
Anti-inflammatoryCOX-2IC500.05 µM
AntiparasiticLeishmania donovaniEC503.7 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variability at Position 6

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine
  • Structure : Position 6 has a chloroethylsulfanyl (-SCH₂CH₂Cl) group instead of chloromethyl.
  • Molecular Formula : C₈H₆Cl₂F₃NS (vs. C₇H₄Cl₂F₃N for the target compound).
  • Increased lipophilicity due to the ethyl chain, which may influence bioavailability .
2-Chloro-6-(trichloromethyl)-4-(trifluoromethyl)pyridine
  • Structure : Position 6 features trichloromethyl (-CCl₃) .
  • Molecular Formula : C₇H₂Cl₄F₃N.

Positional Isomerism of Trifluoromethyl Group

2-Chloro-6-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl (-CF₃) at position 6 instead of 4.
  • Molecular Formula : C₆H₃ClF₃N.
  • Key Differences :
    • The electron-withdrawing effect of -CF₃ at position 6 alters the electron density distribution, reducing electrophilicity at position 4.
    • Positional isomerism impacts regioselectivity in further reactions, such as Suzuki couplings .

Complex Substituent Patterns

6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
  • Structure : Additional substituents at positions 2 (methoxy ) and 3 (trifluoromethoxy ).
  • Molecular Formula: C₉H₆ClF₆NO₂.
  • Multiple electron-withdrawing groups may reduce reactivity at the chloromethyl site .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
Target Compound : 2-Chloro-6-(chloromethyl)-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃, 6-CH₂Cl C₇H₄Cl₂F₃N 254.02 High reactivity at CH₂Cl; CF₃ enhances electrophilicity
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃, 6-SCH₂CH₂Cl C₈H₆Cl₂F₃NS 308.07 Sulfur enables oxidation; higher lipophilicity
2-Chloro-6-(trichloromethyl)-4-(trifluoromethyl)pyridine 2-Cl, 4-CF₃, 6-CCl₃ C₇H₂Cl₄F₃N 317.95 Steric hindrance limits reactivity
2-Chloro-6-(trifluoromethyl)pyridine 2-Cl, 6-CF₃ C₆H₃ClF₃N 181.54 Positional isomer with altered electronic effects

Research Implications

  • Reactivity : The chloromethyl group in the target compound offers superior reactivity for alkylation compared to trichloromethyl or sulfanyl analogs.
  • Biological Activity : Trifluoromethyl at position 4 (vs. 6) may enhance binding affinity in enzyme inhibition due to optimized electron-withdrawing effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.